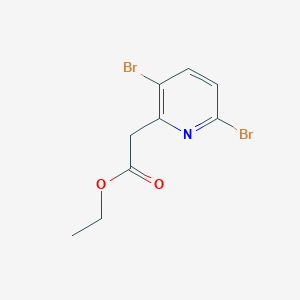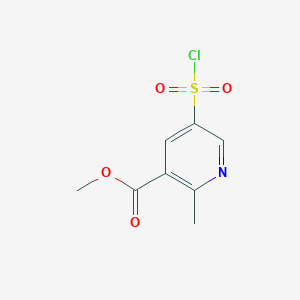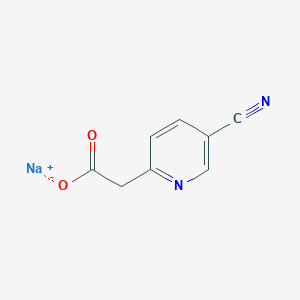![molecular formula C6H6Br2N4 B1449088 5-bromo-7H-pyrrolo[2,3-d]pyrimidin-4-amine hydrobromide CAS No. 2044706-06-9](/img/structure/B1449088.png)
5-bromo-7H-pyrrolo[2,3-d]pyrimidin-4-amine hydrobromide
Overview
Description
“5-bromo-7H-pyrrolo[2,3-d]pyrimidin-4-amine hydrobromide” is a chemical compound with the CAS Number: 2044706-06-9 . It has a molecular weight of 293.95 . This compound is solid in physical form and is stored at refrigerator temperature .
Chemical Reactions Analysis
The chemical reactions involving “5-bromo-7H-pyrrolo[2,3-d]pyrimidin-4-amine hydrobromide” are not explicitly mentioned in the retrieved papers .Physical And Chemical Properties Analysis
“5-bromo-7H-pyrrolo[2,3-d]pyrimidin-4-amine hydrobromide” is a solid compound with a molecular weight of 293.95 . It is stored at refrigerator temperature .Scientific Research Applications
Synthesis and Chemical Applications
5-bromo-7H-pyrrolo[2,3-d]pyrimidin-4-amine hydrobromide has been extensively studied for its utility in organic synthesis and chemical applications. A method for the preparation of substituted 7H-pyrrolo[2,3-d]pyrimidin-4-amines, involving the reaction of corresponding pyrrolo[2,3-d]pyrimidin-4(3H)-ones in a mixture of phosphorus pentoxide, N,N-dimethylcyclohexylamine, and amine hydrochloride, has been described (Jørgensen, Girgis, & Pedersen, 1985). Additionally, the synthesis of fused tetrazolo[1,5‐c] pyrrolo[3,2‐e]pyrimidines and their conversion to new 4‐aminopyrrolo[2,3‐d]pyrimidines highlights the compound's potential in creating novel chemical structures (Desai, 2006).
Biological Activity and Pharmaceutical Research
Studies have also focused on the biological activities of derivatives of 5-bromo-7H-pyrrolo[2,3-d]pyrimidin-4-amine hydrobromide. For instance, research into the synthesis, cytotoxicity, and antiviral activity of certain 7-[(2-hydroxyethoxy)methyl]pyrrolo[2,3-d]pyrimidine nucleosides related to toyocamycin and sangivamycin indicates the compound's relevance in pharmaceutical research (Gupta et al., 1989). The compound's derivatives have been evaluated for their antiproliferative and antiviral properties, further underscoring its significance in medicinal chemistry (Swayze et al., 1992).
Novel Synthetic Pathways and Chemical Properties
Research has also been conducted on developing novel synthetic pathways and exploring the chemical properties of 5-bromo-7H-pyrrolo[2,3-d]pyrimidin-4-amine hydrobromide derivatives. For example, a study on the synthesis and crystal structures of two 9‐(2‐Bromoethyl)‐Substituted 7‐Deazapurines shows the compound's versatility in creating diverse chemical structures (Asaftei et al., 2009). This research contributes to the understanding of the compound's properties and potential applications in various scientific fields.
Safety And Hazards
The safety information for “5-bromo-7H-pyrrolo[2,3-d]pyrimidin-4-amine hydrobromide” includes several hazard statements: H302, H315, H319, H335 . The precautionary statements include P261, P305, P338, P351 . The compound is labeled with the signal word “Warning” and is associated with GHS pictograms GHS06, GHS07, GHS08, GHS09 .
properties
IUPAC Name |
5-bromo-7H-pyrrolo[2,3-d]pyrimidin-4-amine;hydrobromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrN4.BrH/c7-3-1-9-6-4(3)5(8)10-2-11-6;/h1-2H,(H3,8,9,10,11);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOCPZLCXVDJNAT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C2=C(N=CN=C2N1)N)Br.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6Br2N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.95 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-bromo-7H-pyrrolo[2,3-d]pyrimidin-4-amine hydrobromide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![5-Bromo-7-(difluoromethyl)-1-methyl-1H-pyrazolo[4,3-b]pyridine](/img/structure/B1449006.png)




![2-{[1-(2-Fluorophenyl)ethyl]amino}-3-methylbutan-1-ol hydrochloride](/img/structure/B1449019.png)
![tert-Butyl 1-oxa-4,9-diazaspiro[5.5]undecane-4-carboxylate hydrochloride](/img/structure/B1449020.png)





